molecular formula C9H13BO3 B151188 2-Isopropoxyphenylboronic acid CAS No. 138008-97-6

2-Isopropoxyphenylboronic acid

Cat. No.: B151188
CAS No.: 138008-97-6
M. Wt: 180.01 g/mol
InChI Key: XDMKBIIRBDPSOE-UHFFFAOYSA-N
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Description

2-Isopropoxyphenylboronic acid, also known as 2-(Propan-2-yloxy)phenylboronic acid, is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of phenylboronic acid where the phenyl ring is substituted with an isopropoxy group at the ortho position. This compound is of significant interest in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of 2-Isopropoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst in a process known as transmetalation . This involves the transfer of the 2-Isopropoxyphenyl group from boron to palladium . The palladium catalyst also undergoes an oxidative addition with electrophilic organic groups, forming a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway influenced by this compound . This reaction enables the formation of carbon-carbon bonds, which are fundamental to many organic synthesis processes .

Pharmacokinetics

Its use in the suzuki–miyaura coupling reaction suggests that it has a high reactivity and can readily participate in transmetalation with palladium (ii) complexes .

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling. This reaction is known for its mild and functional group tolerant conditions . The stability of this compound and its environmentally benign nature make it suitable for use under a variety of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromophenol with isopropyl bromide in the presence of a base to form 2-isopropoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

  • 2-Methoxyphenylboronic acid
  • 2-Ethoxyphenylboronic acid
  • 2-Formylphenylboronic acid
  • 2-Cyanophenylboronic acid

Comparison: 2-Isopropoxyphenylboronic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-methoxyphenylboronic acid and 2-ethoxyphenylboronic acid, the bulkier isopropoxy group can provide steric hindrance, potentially affecting the reaction outcomes .

Properties

IUPAC Name

(2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMKBIIRBDPSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408161
Record name 2-Isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138008-97-6
Record name 2-Isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropoxyphenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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